2-(Cyclopropylmethoxy)-3-iodopyridine

説明

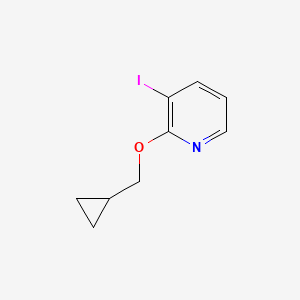

Structure

3D Structure

特性

IUPAC Name |

2-(cyclopropylmethoxy)-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c10-8-2-1-5-11-9(8)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSBVXOYWKUWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590331 | |

| Record name | 2-(Cyclopropylmethoxy)-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766557-62-4 | |

| Record name | 2-(Cyclopropylmethoxy)-3-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766557-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclopropylmethoxy)-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Properties of 2 Cyclopropylmethoxy 3 Iodopyridine

Synthetic Routes

A plausible synthetic route begins with the etherification of 2-hydroxypyridine (B17775) with (bromomethyl)cyclopropane (B137280) to yield 2-(cyclopropylmethoxy)pyridine. This intermediate is then subjected to iodination to introduce the iodine atom at the 3-position. The direct iodination of 2-alkoxypyridines can be achieved using various iodinating agents, with the regioselectivity being influenced by the reaction conditions. organic-chemistry.orgorganic-chemistry.org

Electrophilic Iodination Strategies

Physical and Chemical Properties

This compound is a solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H10INO |

| Molecular Weight | 275.09 g/mol |

| CAS Number | 766557-62-4 |

| Predicted pKa | 2.01 ± 0.22 |

| Storage | Light Sensitive, store at ambient temperatures |

Data sourced from chemical supplier databases. guidechem.comfishersci.calms-lab.dethermofisher.com

Reactivity and Transformations of 2 Cyclopropylmethoxy 3 Iodopyridine

Cross-Coupling Reactions of the Aryl Iodide Moiety

The carbon-iodine bond at the 3-position of the pyridine (B92270) ring in 2-(Cyclopropylmethoxy)-3-iodopyridine is the primary site for cross-coupling reactions. This C(sp²)-I bond is susceptible to oxidative addition to a low-valent palladium center, initiating a catalytic cycle that can form new carbon-carbon or carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are paramount in activating aryl halides for a wide array of coupling reactions, prized for their efficiency and functional group tolerance. Although 3-iodopyridines are generally reactive substrates in such transformations, specific documented applications for this compound are limited.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. Despite the general utility of this reaction for coupling iodopyridines with various boronic acids and esters, a specific search of the scientific literature did not yield detailed examples or data tables for the Suzuki-Miyaura coupling of this compound.

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. This reaction is a powerful tool for the synthesis of substituted alkynes. However, a thorough review of published research did not uncover specific protocols or detailed findings for the Sonogashira reaction of this compound with terminal alkynes.

The Heck coupling reaction involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. While this is a fundamental reaction in organic synthesis, documented examples specifically detailing the Heck coupling of this compound could not be located in the available scientific literature.

Reductive dimerization, or homocoupling, of aryl halides can be promoted by various catalytic systems to form symmetrical biaryl compounds. A search for research detailing the reductive dimerization of this compound to form 2,2'-bis(cyclopropylmethoxy)-3,3'-bipyridine did not yield any specific experimental data or findings.

The palladium-catalyzed reductive cross-coupling (or heterocoupling) of two different aryl halides is a less common but useful transformation. No specific studies or data concerning the reductive homocoupling of this compound with other bromopyridines or iodopyridines were found in the reviewed literature.

Nickel-Catalyzed Cross-Coupling

Nickel-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to the low cost and unique reactivity of nickel compared to other transition metals like palladium. ucla.edu These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the carbon-iodine bond at the 3-position of the pyridine ring is the primary site for such transformations.

While specific literature detailing nickel-catalyzed cross-coupling of this compound is not abundant, the reactivity can be inferred from established principles for related aryl and heteroaryl halides. nih.govnih.gov The general catalytic cycle typically involves the oxidative addition of the aryl iodide to a low-valent nickel(0) species, followed by transmetalation with a suitable coupling partner (e.g., an organoboron, organozinc, or organomagnesium reagent) and subsequent reductive elimination to yield the coupled product and regenerate the nickel(0) catalyst.

Aryl iodides are highly reactive substrates for oxidative addition. However, the coupling of iodopyridines can sometimes present challenges. nih.gov The choice of ligand is crucial in modulating the catalyst's activity and stability. Polypyridine ligands like bipyridine and terpyridine, as well as various phosphine (B1218219) ligands, are commonly employed to generate stable and effective nickel complexes for cross-coupling reactions. ucla.edumdpi.com For instance, nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been successfully demonstrated using a bathophenanthroline (B157979) ligand, showcasing the utility of nickel catalysis for functionalizing pyridine rings. nih.gov Similarly, C-I selective cross-electrophile coupling of bromo(iodo)arenes with alkyl bromides has been achieved, highlighting the ability of nickel catalysts to differentiate between different halogen substituents. researchgate.net

| Coupling Partner | Catalyst System (Typical) | Potential Product | Reaction Type |

| R-B(OH)₂ | Ni(cod)₂ / Ligand | 2-(Cyclopropylmethoxy)-3-R-pyridine | Suzuki Coupling |

| R-ZnX | NiCl₂(dppp) | 2-(Cyclopropylmethoxy)-3-R-pyridine | Negishi Coupling |

| R-MgX | NiCl₂(dppp) | 2-(Cyclopropylmethoxy)-3-R-pyridine | Kumada Coupling |

| R¹-Br / Zn | NiBr₂ / Ligand | 2-(Cyclopropylmethoxy)-3-R¹-pyridine | Cross-Electrophile Coupling |

This table presents potential nickel-catalyzed cross-coupling reactions based on established methodologies for aryl halides.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic and heteroaromatic rings. Electron-deficient systems like pyridine are particularly well-suited for this type of transformation. youtube.com

In this compound, the iodine atom can be displaced by a variety of nucleophiles. The SNAr mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (iodine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. quimicaorganica.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

The reactivity of halopyridines in SNAr reactions is influenced by both the nature of the halogen and the nucleophile. For sulfur nucleophiles, the reactivity of 2-halopyridines often follows the order I > Br > Cl > F, suggesting that the breaking of the carbon-halogen bond is a critical factor. lookchem.com In contrast, for some oxygen nucleophiles, the reverse order (F > Cl > Br > I) is observed, indicating that the initial attack of the nucleophile is the rate-determining step, which is facilitated by a more electronegative halogen. lookchem.com A wide range of nitrogen, oxygen, and sulfur nucleophiles can be employed to displace the iodine atom, providing access to a diverse array of substituted pyridines. lookchem.comnih.gov

The position of nucleophilic attack on the pyridine ring is governed by electronic factors. The ring nitrogen atom is electron-withdrawing, which reduces the electron density at the ortho (C2, C6) and para (C4) positions. youtube.comquora.com

When a nucleophile attacks at the C2 or C4 position of a pyridine ring, the negative charge of the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. quimicaorganica.orgquora.com This provides significant stabilization for the intermediate. In contrast, attack at the C3 (meta) position does not allow for this resonance stabilization, making the intermediate much higher in energy. youtube.comquimicaorganica.org Consequently, SNAr reactions on pyridines strongly favor substitution at the ortho and para positions. youtube.com

For this compound, the iodine is at the C3 position, which is generally unreactive toward SNAr. However, the presence of the electron-donating cyclopropylmethoxy group at the C2 position further complicates the electronic landscape. While direct displacement at C3 is unfavorable, reactions may proceed under harsh conditions or via alternative mechanisms. It is more common for SNAr to occur on pyridine isomers where the leaving group is at the C2 or C4 position. lookchem.com

Similar to oxygen and nitrogen nucleophiles, sulfur-centered nucleophiles also preferentially attack the ortho and para positions of the pyridine ring due to the superior stabilization of the Meisenheimer intermediate. Studies on the reactions of various halopyridines with sodium thiophenoxide (PhSNa) and sodium methanethiolate (B1210775) (MeSNa) under microwave irradiation show efficient substitution at the C2 and C4 positions. lookchem.com The relative reactivity of 2- and 4-iodopyridines towards these sulfur nucleophiles was found to be similar, yielding the corresponding thioethers in high yields. lookchem.com Attack at the C3 position remains disfavored.

| Nucleophile Type | Preferred Position of Attack on Pyridine Ring | Reason for Selectivity |

| O-centered (e.g., RO⁻) | C2 (ortho), C4 (para) | Resonance stabilization of negative charge onto ring nitrogen. |

| N-centered (e.g., R₂NH) | C2 (ortho), C4 (para) | Resonance stabilization of negative charge onto ring nitrogen. |

| S-centered (e.g., RS⁻) | C2 (ortho), C4 (para) | Resonance stabilization of negative charge onto ring nitrogen. |

This table summarizes the general regioselectivity of nucleophilic attack on the pyridine ring.

Regioselectivity in Nucleophilic Attack on Halogenated Pyridines

Reactions Involving the Cyclopropylmethoxy Group

The cyclopropylmethoxy group consists of an ether linkage and a cyclopropyl (B3062369) ring, both of which can potentially undergo chemical transformations.

Aromatic ethers are generally stable but can be cleaved under specific conditions, often requiring strong acids like HBr or HI. numberanalytics.comyoutube.com Cleavage of the aryl-oxygen bond in this compound would lead to 2-hydroxy-3-iodopyridine. However, the C(sp²)-O bond is strong and resistant to cleavage. youtube.com It is more likely that the alkyl C-O bond would cleave upon protonation of the ether oxygen, followed by nucleophilic attack (e.g., by I⁻ or Br⁻) on the methylene (B1212753) carbon.

The cyclopropylmethyl moiety itself has characteristic reactivity. The cyclopropylmethyl radical is known to undergo rapid ring-opening to form the but-3-enyl radical. If a reaction involving this compound were to proceed through a radical intermediate at the methylene carbon adjacent to the oxygen, this rearrangement could potentially occur. Such a radical could be generated under specific photolytic or radical-initiating conditions. However, under typical cross-coupling or nucleophilic substitution conditions, the cyclopropylmethoxy group is expected to be a stable spectator moiety.

Rearrangement Reactions of Cyclopropylmethoxy-Substituted Arenes

The presence of a cyclopropyl group attached to an arene, particularly in proximity to an unsaturated system, opens the door to sigmatropic rearrangements. The Cope rearrangement, a thermally-induced acs.orgacs.org-sigmatropic rearrangement of 1,5-dienes, is a pertinent example of such a transformation. wikipedia.orgmasterorganicchemistry.com For a cyclopropylmethoxy-substituted arene to undergo this type of reaction, it must be part of a 1,5-diene system. This can occur in substrates like 1-aryl-2-vinylcyclopropanes. nih.gov

The primary driving force for these rearrangements is often the release of the significant ring strain inherent in the cyclopropane (B1198618) ring (approximately 27 kcal/mol). masterorganicchemistry.com While the rearrangement of an aromatic system requires overcoming the energy barrier of dearomatization, the strain release from the cyclopropane ring can partially compensate for this. nih.gov The reaction typically proceeds through a concerted, aromatic transition state, which can adopt a chair or boat-like conformation. wikipedia.org In conformationally constrained systems, such as those involving rings, the boat transition state may be favored. wikipedia.org

A variation of this reaction, the Oxy-Cope rearrangement, occurs when a hydroxyl group is present at the C3 position of the 1,5-diene system. organic-chemistry.org The reaction forms an enol intermediate, which then tautomerizes to a stable carbonyl compound, making the process effectively irreversible and providing a strong thermodynamic driving force. masterorganicchemistry.comorganic-chemistry.org

Ring-Opening Pathways of Cyclopropyl-Containing Systems

The high ring strain of the cyclopropane skeleton makes it susceptible to ring-opening reactions under various conditions. nih.gov These transformations can proceed through radical or cationic intermediates, leading to the formation of more stable acyclic structures. beilstein-journals.orgresearchgate.net

Radical-mediated ring-opening is a common pathway. beilstein-journals.org For instance, the addition of a radical to a double bond adjacent to the cyclopropyl group can form a cyclopropyl-substituted carbon radical. This intermediate can readily undergo ring-opening to generate a more stable, delocalized alkyl radical, which can then participate in subsequent reactions such as intramolecular cyclization. nih.govbeilstein-journals.org Theoretical studies on the cyclopropyl radical itself have shown that the ring-opening to an allyl radical can occur through both disrotatory and conrotatory pathways, with the surrounding environment potentially influencing the stereochemical outcome. rsc.org

Acid-mediated pathways involving cationic intermediates are also prevalent. The protonation of the ether oxygen in a cyclopropylmethoxy group can lead to the formation of a cyclopropylmethyl cation. This cation is notably unstable and can rapidly rearrange into more stable cyclobutyl and homoallyl cations. acs.org This reactivity is a key aspect of the transformations discussed in the following sections.

Preparation of Azinones from (Cyclopropylmethoxy)azine Ethers

A notable and practical transformation involving structures like this compound is their conversion into azinones. In this context, the cyclopropylmethoxy group serves as an effective protecting group for a hydroxyl function or as a hydroxyl surrogate that can be removed under mild acidic conditions. nih.govacs.org This method provides a general and convenient procedure for synthesizing various azinones, which are otherwise challenging to prepare. acs.org

The process involves treating the (cyclopropylmethoxy)azine ether with an acid, such as trifluoroacetic acid (TFA), in a solvent like chloroform (B151607) at moderate temperatures. acs.org The reaction proceeds smoothly to yield the corresponding azinone in excellent yields. acs.org The versatility of this method has been demonstrated across a range of azine substrates.

Below is a table summarizing the reaction conditions and outcomes for the deprotection of various (cyclopropylmethoxy)azine ethers to form the corresponding azinones. acs.org

| Substrate | Product | Yield (%) | Conditions | Time (h) |

|---|---|---|---|---|

| 2-(Cyclopropylmethoxy)pyridine | Pyridin-2(1H)-one | 99 | TFA (10 equiv), CHCl3, 50 °C | 3 |

| 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridin-2(1H)-one | 99 | TFA (10 equiv), CHCl3, 50 °C | 3 |

| 2-(Cyclopropylmethoxy)-5-iodopyridine | 5-Iodopyridin-2(1H)-one | 99 | TFA (10 equiv), CHCl3, 50 °C | 3 |

| 4-(Cyclopropylmethoxy)quinoline | Quinolin-4(1H)-one | 99 | TFA (10 equiv), CHCl3, 50 °C | 24 |

| 2-(Cyclopropylmethoxy)pyrazine | Pyrazin-2(1H)-one | 99 | TFA (10 equiv), CHCl3, 50 °C | 3 |

Other Reactive Pathways

Mechanistic Investigations of Novel Transformations

The conversion of (cyclopropylmethoxy)azine ethers to azinones has been the subject of mechanistic investigation. The deprotection reaction is proposed to proceed through an acid-mediated cationic decomposition pathway. acs.org The process begins with the protonation of either the ether oxygen or the azine nitrogen. This is followed by the cleavage of the carbon-oxygen bond to form the desired azinone (after tautomerization) and a stable cyclopropylmethyl cation. acs.org

A significant body of research has examined the fate of the cyclopropylmethyl cation (18a). acs.org It is known to exist in equilibrium with the cyclobutyl cation (21b) and the homoallyl cation (21c). This rearrangement allows for the formation of various byproducts, including cyclopropylmethanol (B32771) (21a), cyclobutanol, and but-3-en-1-ol. acs.org

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For 2-(Cyclopropylmethoxy)-3-iodopyridine, both proton (¹H) and carbon-13 (¹³C) NMR are critical for unambiguous structural confirmation and for distinguishing it from potential isomers.

The complete assignment of ¹H and ¹³C NMR spectra is the definitive method for confirming the molecular structure of this compound. mdpi.comnih.gov This involves assigning each observed signal to a specific proton or carbon atom in the molecule. Such assignments are typically achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). nih.govmdpi.com

For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the cyclopropylmethoxy group. The protons on the pyridine ring (at positions 4, 5, and 6) would appear in the aromatic region, typically between δ 6.5 and 8.5 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be dictated by their position relative to the nitrogen atom and the iodo and alkoxy substituents. The cyclopropylmethoxy group would show a characteristic set of signals in the aliphatic region, including a doublet for the -OCH₂- protons and a multiplet for the cyclopropyl (B3062369) ring protons. researchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbons of the pyridine ring would resonate in the downfield region (typically δ 100-160 ppm), with their shifts influenced by the electronegativity of the attached iodine, oxygen, and ring nitrogen. The carbons of the cyclopropylmethoxy group would appear in the upfield, aliphatic region of the spectrum. rsc.org

Expected ¹H and ¹³C NMR Data for this compound

While a specific literature source for the fully assigned spectrum of this exact molecule is not available, the expected chemical shifts can be predicted based on known data for similar substituted pyridines. The following table illustrates the anticipated signals and their assignments.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-4 | Aromatic Region | Aromatic Region | Doublet of doublets |

| Pyridine H-5 | Aromatic Region | Aromatic Region | Doublet of doublets |

| Pyridine H-6 | Aromatic Region | Aromatic Region | Doublet of doublets |

| Pyridine C-2 | - | Aromatic Region | Singlet |

| Pyridine C-3 | - | Aromatic Region | Singlet |

| Pyridine C-4 | - | Aromatic Region | Singlet |

| Pyridine C-5 | - | Aromatic Region | Singlet |

| Pyridine C-6 | - | Aromatic Region | Singlet |

| -O-CH₂- | Aliphatic Region | Aliphatic Region | Doublet |

| -CH- (cyclopropyl) | Aliphatic Region | Aliphatic Region | Multiplet |

| -CH₂- (cyclopropyl) | Aliphatic Region | Aliphatic Region | Multiplet |

Note: This table is predictive and based on general principles of NMR spectroscopy.

During the synthesis of substituted pyridines, the formation of regioisomers—compounds with the same molecular formula but different arrangements of substituents—is a common challenge. NMR spectroscopy is an exceptionally powerful tool for identifying and distinguishing between such isomers. oxinst.com

In the synthesis of this compound, potential regioisomers could include, for example, 2-(Cyclopropylmethoxy)-5-iodopyridine or 4-(Cyclopropylmethoxy)-3-iodopyridine. These isomers can be readily differentiated by analyzing the aromatic region of their ¹H NMR spectra. oxinst.com The number of signals, their chemical shifts, and, most importantly, their spin-spin coupling patterns provide a unique fingerprint for each substitution pattern.

For instance, a 2,3-disubstituted pyridine like the target compound will show three distinct signals in the aromatic region for H-4, H-5, and H-6, each with a specific coupling constant (J-value) to its neighbors. In contrast, a 2,5-disubstituted isomer would exhibit a different set of coupling patterns. Two-dimensional techniques like ¹H-¹H COSY are particularly useful as they explicitly show which protons are coupled to each other, allowing for a definitive assignment of the substitution pattern. oxinst.com

Mechanistic Studies and Reaction Pathway Elucidation

Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and developing new synthetic methods. The formation of functionalized pyridines can proceed through various pathways, including those involving radical species, concerted processes, and reactive intermediates.

Radical reactions offer a powerful method for C-H functionalization, including the iodination of aromatic rings. libretexts.org A radical-based pathway for the synthesis of 3-iodopyridines typically involves three key stages: initiation, propagation, and termination.

Initiation: The reaction begins with the formation of a reactive radical species. In the context of iodination, this is often an iodine radical (I•), which can be generated from a precursor like molecular iodine (I₂) or an N-iodosuccinimide (NIS) under thermal or photochemical conditions. nih.gov

Propagation: The generated iodine radical can abstract a hydrogen atom from the pyridine ring, creating a pyridyl radical. This pyridyl radical then reacts with an iodine source (e.g., I₂) to form the C-I bond of the final product and regenerate an iodine radical, which continues the chain reaction. rsc.org The regioselectivity of the iodination (i.e., whether the iodine adds to the 3- or other positions) is influenced by the stability of the intermediate pyridyl radical. nih.gov

Termination: The radical chain is concluded when two radical species combine.

The use of radical quenchers like TEMPO can be employed in mechanistic studies; if the reaction is suppressed in the presence of such a quencher, it provides strong evidence for a radical pathway. rsc.org

In many transition-metal-catalyzed C-H functionalization reactions, non-radical pathways are operative. Two such mechanisms relevant to pyridine synthesis are concerted metalation-deprotonation (CMD) and σ-bond metathesis.

The Concerted Metalation-Deprotonation (CMD) mechanism is a common pathway for C-H activation by late transition metals like palladium(II). wikipedia.orgnih.gov In this process, the cleavage of the C-H bond and the formation of the new carbon-metal bond occur in a single, concerted step through a six-membered cyclic transition state. chemrxiv.org A base, often a carboxylate ligand on the metal center, assists in removing the proton from the C-H bond as the metal coordinates to the carbon. mdpi.comresearchgate.net This mechanism avoids the formation of high-energy intermediates and is often favored for the functionalization of aromatic C-H bonds. wikipedia.org

σ-Bond Metathesis is another important mechanism for C-H activation, particularly with early transition metals that lack accessible d-electrons for oxidative addition. beilstein-journals.org This process involves a four-centered transition state where a C-H bond of the pyridine interacts with a metal-ligand bond (e.g., metal-alkyl or metal-amide). The bonds are reorganized in a single step, leading to the formation of a new metal-carbon (pyridyl) bond and the transfer of the hydrogen atom to the ligand. beilstein-journals.orgacs.org

The synthesis and functionalization of pyridines can involve highly reactive, transient intermediates that dictate the course of the reaction. One notable class of such intermediates is Zincke imines . acs.org

The classic Zincke reaction involves the ring-opening of a pyridine (or pyridinium (B92312) salt) by a primary or secondary amine to form a linear, conjugated azatriene intermediate, known as a Zincke imine. nsf.gov This transformation temporarily converts the electron-deficient pyridine ring into a series of polarized, electron-rich alkenes. chemrxiv.org These intermediates are susceptible to reaction with electrophiles. For instance, electrophilic halogenating agents can react with high regioselectivity at the electron-rich positions of the Zincke imine. A subsequent ring-closing step, often promoted by acid, can then regenerate the aromatic pyridine ring, now bearing a new substituent at a specific position, such as the 3-position. nsf.govchemrxiv.org This ring-opening/functionalization/ring-closing strategy provides a powerful method for achieving regioselective functionalization of pyridines that can be difficult to attain through direct electrophilic aromatic substitution. nih.govnih.gov

Applications in Advanced Organic Synthesis and Chemical Biology Research

A Key Building Block in Medicinal Chemistry

The pyridine (B92270) scaffold is a ubiquitous feature in many approved drugs, valued for its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, which can enhance the pharmacokinetic properties of therapeutic agents. nih.gov The introduction of a cyclopropylmethoxy group and an iodine atom at the 2- and 3-positions, respectively, of the pyridine ring provides a versatile platform for the synthesis of novel drug candidates.

Synthesis of Complex Pharmaceutical Analogues

A significant application of 2-(cyclopropylmethoxy)-3-iodopyridine is in the synthesis of complex pharmaceutical analogues. A notable example is its role as a key intermediate in the preparation of MNI-137, a selective negative allosteric modulator of group II metabotropic glutamate (B1630785) (mGlu) receptors. nih.govnih.gov These receptors are implicated in a variety of neurological and psychiatric disorders, making them important targets for drug discovery.

The synthesis of MNI-137 and its analogues often involves a crucial cross-coupling step where the iodine atom at the 3-position of the pyridine ring is replaced with a more complex moiety. This highlights the strategic importance of the iodo-substituent as a handle for molecular elaboration.

Drug Discovery and Development

The structural motifs present in this compound are of considerable interest in drug discovery. The cyclopropyl (B3062369) group can impart favorable properties to a drug molecule, such as increased metabolic stability and enhanced binding affinity to target proteins. The pyridine ring itself is a well-established pharmacophore. nih.govijpsjournal.com

This compound serves as a valuable starting material for generating libraries of diverse compounds for high-throughput screening. By systematically modifying the pyridine core through various chemical transformations, medicinal chemists can explore the structure-activity relationships of new chemical entities, accelerating the identification of promising lead compounds for further development. The development of novel pyridopyrimidine-based derivatives as potential phosphodiesterase inhibitors is one such area of active research. wikipedia.org

Ligand Design for Metal Ions

Pyridine and its derivatives are widely recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. wikipedia.orgepo.orgwikipedia.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. The electronic and steric properties of the pyridine ligand can be fine-tuned by the introduction of substituents.

While specific studies detailing the use of this compound in ligand design for metal ions are not extensively documented in the available literature, the inherent properties of its substituted pyridine core suggest potential applications in this area. The cyclopropylmethoxy group at the 2-position can influence the steric environment around the nitrogen atom, potentially leading to complexes with unique geometries and reactivities. The coordination chemistry of substituted pyridines is a broad field, with applications in catalysis and materials science. nih.gov

Synthesis of Polyfunctional Heterocyclic Systems

The reactivity of the iodo-substituent in this compound makes it an excellent precursor for the synthesis of more complex, polyfunctional heterocyclic systems. The iodine atom can be readily displaced or participate in various coupling reactions, allowing for the annulation of additional rings onto the pyridine core.

For instance, 2-chloro-3-substituted pyridines can be cyclized to form fused polyheterocycles such as naphthyridines and aza-analogues of coumarins, xanthones, and acridones. rsc.org Similar transformations can be envisaged for this compound, where the iodo group serves as a linchpin for the construction of these elaborate molecular frameworks. The development of multicomponent reactions provides a powerful tool for the efficient, one-pot synthesis of diverse and complex heterocyclic structures from simple starting materials. beilstein-journals.orgnih.govresearchgate.netwindows.netmdpi.comub.edu

Development of Novel Synthetic Methodologies

The presence of an iodo-substituent on the pyridine ring of this compound makes it an ideal substrate for a variety of modern, metal-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Key examples of such transformations include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide. nih.govmdpi.com this compound can react with various boronic acids or esters to introduce a wide range of aryl or vinyl substituents at the 3-position of the pyridine ring.

Sonogashira Coupling: This reaction involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgrsc.orgnih.govresearchgate.net This methodology allows for the introduction of an alkynyl group at the 3-position, which can then be further elaborated to construct more complex structures, including fused heterocyclic systems through subsequent cyclization reactions. researchgate.netmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgnih.govresearchgate.netmdpi.com This powerful tool enables the synthesis of a diverse array of substituted aminopyridines from this compound, which are important intermediates in medicinal chemistry.

The application of these and other novel synthetic methodologies to this compound continues to expand the toolkit of organic chemists, facilitating the efficient and creative synthesis of new molecules with potential applications in various fields of science.

Future Research Directions and Unexplored Reactivity

Investigation of Novel Catalytic Systems

The carbon-iodine bond at the 3-position of the pyridine (B92270) ring is a prime site for functionalization through various cross-coupling reactions. While traditional palladium-catalyzed reactions are likely applicable, future research could focus on the development and application of novel, more sustainable, and efficient catalytic systems.

Data Table 1: Potential Novel Catalytic Systems for Cross-Coupling Reactions

| Catalytic System | Potential Application | Advantages |

| Nickel Catalysis | Suzuki, Negishi, and Buchwald-Hartwig couplings | Lower cost and toxicity compared to palladium, unique reactivity profiles. |

| Copper Catalysis | Ullmann condensation, Sonogashira, and Chan-Lam couplings | Abundant and inexpensive, effective for C-N, C-O, and C-S bond formation. |

| Photoredox Catalysis | Atom transfer radical addition (ATRA), C-H functionalization | Mild reaction conditions, use of visible light as a renewable energy source. |

| Dual Catalysis | Combination of a transition metal catalyst with a photoredox catalyst | Access to novel reaction pathways and enhanced reactivity. |

Detailed research in this area would involve screening various ligands, bases, and solvent systems to optimize reaction conditions for these novel catalytic approaches. A key challenge will be to achieve high selectivity and yield, given the potential for competing reactions involving the pyridine nitrogen or the cyclopropylmethoxy group.

Exploration of Bio-orthogonal Reactions

Bio-orthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org The unique functionalities of 2-(cyclopropylmethoxy)-3-iodopyridine present opportunities for its development as a bio-orthogonal probe or labeling agent.

The iodopyridine moiety could potentially participate in transition metal-catalyzed bio-orthogonal reactions. springernature.com For instance, palladium-catalyzed cross-coupling reactions have been adapted for biological systems. Future work could explore the development of water-soluble and biocompatible catalysts that can selectively functionalize the C-I bond of this compound in a cellular environment.

Furthermore, the cyclopropyl (B3062369) group itself is a strained ring system that could be explored for its potential in strain-promoted cycloaddition reactions, a cornerstone of bio-orthogonal chemistry. nih.gov While not as reactive as cyclooctynes, its unique steric and electronic properties could be harnessed for specific ligation reactions with tailored reaction partners. Research in this direction would involve designing complementary probes that react selectively with the cyclopropylmethoxy group under physiological conditions.

Stereoselective Synthesis and Transformations

The presence of a stereocenter is not inherent to this compound itself, but its functionalization can lead to the formation of chiral molecules. Future research should focus on developing stereoselective methods for the synthesis and transformation of its derivatives.

For instance, asymmetric cross-coupling reactions at the 3-position could be achieved using chiral ligands on the metal catalyst. This would allow for the synthesis of enantiomerically enriched biaryl compounds or other chiral molecules with potential applications in medicinal chemistry and materials science.

Additionally, reactions involving the cyclopropylmethoxy group could be rendered stereoselective. For example, ring-opening reactions of the cyclopropane (B1198618) ring can proceed through stereodefined pathways, leading to the formation of products with controlled stereochemistry. Investigating chiral catalysts or reagents that can induce enantioselectivity in such transformations would be a valuable research direction.

Computational Chemistry for Predictive Reactivity

Computational chemistry offers powerful tools to predict and understand the reactivity of molecules, guiding experimental design and saving valuable laboratory resources. nih.gov In the context of this compound, computational studies can provide significant insights into its unexplored reactivity.

Data Table 2: Application of Computational Methods

| Computational Method | Information Gained | Potential Impact on Research |

| Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, activation barriers. acs.org | Prediction of the feasibility and selectivity of novel reactions. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects, binding interactions with catalysts or biomolecules. | Understanding the behavior of the molecule in different environments and its interaction with other species. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with chemical reactivity or biological activity. | Design of new derivatives with desired properties. |

Specifically, DFT calculations could be employed to model the transition states of various proposed catalytic cycles, helping to identify the most promising catalytic systems and reaction conditions. mdpi.com MD simulations could be used to study the molecule's interaction with biological macromolecules, aiding in the design of bio-orthogonal probes. By predicting bond dissociation energies, electrostatic potentials, and frontier molecular orbitals, computational chemistry can provide a detailed picture of the molecule's reactivity, paving the way for the discovery of novel and unexpected chemical transformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Cyclopropylmethoxy)-3-iodopyridine, and what challenges arise during its preparation?

- Methodological Answer : The synthesis typically involves halogenation or substitution reactions on pyridine derivatives. For example, 3-iodopyridine precursors can undergo alkoxylation using cyclopropylmethyl reagents under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura or Ullmann-type reactions). Key challenges include:

- Regioselectivity : Ensuring substitution occurs at the 2-position requires careful control of reaction temperature and catalysts (e.g., CuI/ligand systems) .

- Purification : The compound’s sensitivity to light and moisture necessitates inert atmosphere handling and chromatography under reduced light conditions .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the cyclopropylmethoxy group (e.g., δ ~3.5–4.0 ppm for OCH and cyclopropyl protons) and iodine’s deshielding effect on adjacent pyridine carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H] at m/z 290.97 (calculated for CHINO).

- Elemental Analysis : Combustion analysis ensures stoichiometric consistency (e.g., %C: 37.14, %H: 3.48, %N: 4.82) .

Q. What are the stability profiles and storage recommendations for this compound?

- Methodological Answer :

- Stability : Iodopyridines are prone to dehalogenation under prolonged light exposure. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) should assess decomposition via HPLC.

- Storage : Store in amber vials under argon at –20°C, with desiccants to mitigate hydrolysis of the ether linkage .

Advanced Research Questions

Q. How does the electronic nature of the cyclopropylmethoxy group influence the reactivity of 3-iodopyridine in cross-coupling reactions?

- Methodological Answer :

- The cyclopropylmethoxy group is electron-donating, which activates the pyridine ring for electrophilic substitution but may sterically hinder coupling at the 3-iodo position. Computational studies (DFT) can predict charge distribution, while experimental comparisons with methoxy or methyl analogs clarify steric vs. electronic effects.

- Example : Suzuki-Miyaura coupling with aryl boronic acids may require bulky ligands (e.g., XPhos) to enhance reactivity at the iodine site .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Contradiction Example : Discrepancies in C NMR shifts for the iodinated position (theoretical vs. observed) may arise from solvent effects or crystal packing. Solutions include:

- 2D NMR : HSQC/HMBC correlations to confirm connectivity.

- X-ray Crystallography : Definitive structural assignment, though crystallization may require co-crystallization agents due to low melting points .

Q. How can researchers design experiments to probe the compound’s role as a kinase inhibitor intermediate?

- Methodological Answer :

- Biological Context : Analogous iodopyridines (e.g., 2-chloro-3-iodopyridine) are used in EGFR/HER2 inhibitors .

- Experimental Design :

Kinase Assays : Test inhibitory activity against recombinant EGFR/HER2 in vitro (IC determination via fluorescence polarization).

Structure-Activity Relationship (SAR) : Synthesize derivatives with modified alkoxy groups (e.g., cyclobutylmethoxy) and compare potency.

Molecular Docking : Use PyMOL or AutoDock to model interactions with kinase ATP-binding pockets .

Q. What alternative synthetic pathways exist for introducing the cyclopropylmethoxy group, and how do they compare in efficiency?

- Methodological Answer :

- Pathway 1 : Direct nucleophilic substitution on 2-chloro-3-iodopyridine using cyclopropylmethoxide (requires high-temperature conditions, risk of side reactions).

- Pathway 2 : Mitsunobu reaction with 3-iodopyridinol and cyclopropylmethanol (higher regioselectivity but lower yields due to competing oxidation).

- Comparison : Pathway 2 offers better control but demands anhydrous conditions and triphenylphosphine removal during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。